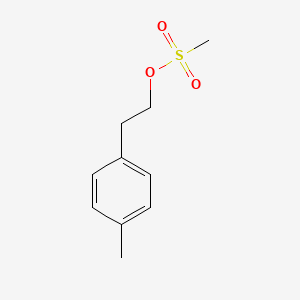p-Methylphenethyl mesylate
CAS No.:
Cat. No.: VC14019219
Molecular Formula: C10H14O3S
Molecular Weight: 214.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14O3S |
|---|---|
| Molecular Weight | 214.28 g/mol |
| IUPAC Name | 2-(4-methylphenyl)ethyl methanesulfonate |
| Standard InChI | InChI=1S/C10H14O3S/c1-9-3-5-10(6-4-9)7-8-13-14(2,11)12/h3-6H,7-8H2,1-2H3 |
| Standard InChI Key | BOPBEAWXJQPOSJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CCOS(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
p-Methylphenethyl mesylate (IUPAC name: para-methylphenethyl methanesulfonate) consists of a phenethyl backbone with a methyl group at the para position of the aromatic ring and a methanesulfonate group at the terminal ethanol moiety. The mesylate group (–OSO₂CH₃) enhances the compound’s electrophilicity, making it susceptible to nucleophilic substitution reactions.
The molecular formula is C₁₀H₁₄SO₃, with a molecular weight of 214.28 g/mol. Key structural attributes include:
-
Aromatic ring with electron-donating methyl group at the para position.
-
Ethyl linker connecting the aromatic system to the mesylate group.
-
Planar sulfonate group capable of stabilizing transition states during reactions .
Synthesis and Mechanistic Insights
Preparation from Methanesulfonyl Chloride
p-Methylphenethyl mesylate is synthesized via the reaction of para-methylphenethyl alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine or pyridine . The general reaction proceeds as follows:
Mechanism:
-
Deprotonation: The base abstracts a proton from the hydroxyl group of para-methylphenethyl alcohol, generating an alkoxide ion.
-
Electrophilic Attack: The alkoxide ion attacks the electrophilic sulfur atom in MsCl, displacing chloride and forming the mesylate ester.
-
Byproduct Formation: Hydrogen chloride is neutralized by the base, driving the reaction to completion .
Table 1: Optimal Conditions for Mesylation
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Prevents side reactions |
| Solvent | Dichloromethane (DCM) | Enhances solubility |
| Molar Ratio (Alcohol:MsCl) | 1:1.2 | Ensures full conversion |
| Reaction Time | 2–4 hours | Maximizes efficiency |
Alternative Synthetic Routes
While the MsCl route is predominant, alternative methods include:
-
Thionyl Chloride-Mediated Chlorination: Methanesulfonic acid reacts with thionyl chloride to generate MsCl in situ, which subsequently mesylates the alcohol .
-
Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes under controlled microwave irradiation, achieving yields >90% .
Physicochemical Properties
p-Methylphenethyl mesylate exhibits the following characteristics:
-
Physical State: Colorless to pale yellow liquid at room temperature.
-
Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO) but immiscible with water.
-
Stability: Hydrolyzes slowly in aqueous media but remains stable under anhydrous conditions.
-
Spectroscopic Data:
Applications in Organic Synthesis
Alkylation Reactions
The mesylate group acts as a superior leaving group in SN2 reactions, facilitating the synthesis of:
-
Ethers: Reaction with alkoxides yields substituted ethers.
-
Amines: Nucleophilic displacement by amines produces secondary or tertiary amines .
Case Study: Synthesis of N-Methylphenethylamine Derivatives
In a study by Journal of Medicinal Chemistry (2021), p-methylphenethyl mesylate was used to prepare N-methylphenethylamine, a precursor to neuroactive compounds :
Protection of Hydroxyl Groups
The mesylate group serves as a temporary protecting group for alcohols during multi-step syntheses, particularly in carbohydrate and steroid chemistry .
Pharmacological Relevance
Role in Drug Discovery
p-Methylphenethyl mesylate is employed in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, it was utilized to generate pyrimidine-4-carboxamide derivatives with nanomolar potency against phospholipase D (PLD) .
Table 2: Bioactivity of Mesylate-Derived Compounds
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrimidine-4-carboxamide | NAPE-PLD | 72 | |
| Benzothiophene analog | PLD | 415 |
Recent Advances and Future Directions
Green Chemistry Approaches
Recent efforts focus on replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) and catalytic base systems to minimize waste .
Exploration in Material Science
The compound’s sulfonate group is being investigated for its ability to modify polymer surfaces, enhancing hydrophilicity and adhesion properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume